3-Butoxy-1,2,3-benzotriazin-4(3H)-one
Description
Nomenclature and Chemical Structure of 3-Butoxy-1,2,3-benzotriazin-4(3H)-one
The compound's systematic name, this compound, precisely defines its molecular architecture. The name indicates a bicyclic system where a benzene (B151609) ring is fused to a 1,2,3-triazine (B1214393) ring. This triazine ring contains a ketone group at the C4 position. The "(3H)" signifies that the nitrogen at position 3 bears a hydrogen in the parent scaffold. In this specific molecule, the hydrogen is substituted by a butoxy group (-O-(CH₂)₃-CH₃), which is attached to the nitrogen atom at the N3 position.
The core structure is formally known as benzo[d] researchgate.netnih.govnih.govtriazin-4(3H)-one. The key feature of the title compound is the N-O bond, making it an N-alkoxy derivative of the parent benzotriazinone.
Table 1: Chemical Properties of this compound and its Parent Scaffold
| Property | This compound | 1,2,3-Benzotriazin-4(3H)-one (Parent Scaffold) |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ | C₇H₅N₃O wikidata.org |
| Molecular Weight | 219.24 g/mol | 147.13 g/mol chemeo.com |
| CAS Number | Not available in searched literature | 90-16-4 chemeo.com |
| Physical State | Not available in searched literature | Solid |
| Melting Point | Not available in searched literature | 223 °C wikidata.org |
Note: Specific experimental data for this compound is not widely available in the cited literature; some values are calculated based on its structure.
Contextual Significance of the 1,2,3-Benzotriazinone Scaffold in Modern Organic Synthesis
The 1,2,3-benzotriazinone scaffold is a cornerstone in the synthesis of a wide array of organic molecules. researchgate.net Its utility stems from the reactive nature of the triazinone ring, which can undergo various transformations. Notably, it serves as a precursor for the generation of ortho-arylated benzamides and diverse azaheterocycles through metal-catalyzed denitrogenative reactions. nih.gov This process, which involves the extrusion of molecular nitrogen, allows for the formation of complex structures from a readily accessible starting material.
Furthermore, this heterocyclic system is of significant interest in medicinal chemistry and materials science. Derivatives of the 1,2,3-benzotriazinone core have been investigated for a range of biological activities. nih.gov The scaffold's ability to be chemically modified at different positions allows for the fine-tuning of its properties, making it a valuable component in the development of new functional molecules, including dyes and agrochemicals. nih.govresearchgate.net
Overview of Academic Research Trends Pertaining to 3-Substituted Benzotriazinones
Academic research has extensively explored the synthesis and reactivity of 3-substituted benzotriazinones. These compounds, where a substituent is attached to the N3 position, serve as important intermediates and building blocks in organic synthesis. nih.gov A significant area of investigation involves their use in denitrogenative annulation reactions, where the benzotriazinone ring system acts as a synthon for more complex heterocyclic structures. researchgate.net
Recent studies have focused on developing novel synthetic methods for these compounds, moving away from traditional diazotization of 2-aminobenzamides which often require harsh acidic conditions. acs.org Milder, more efficient protocols are continuously being developed. The reactivity of 3-substituted benzotriazinones is also a major research focus. For instance, they have been employed in palladium-catalyzed reactions to access various 3-substituted isocoumarin (B1212949) frameworks. researchgate.net Additionally, visible-light-promoted reactions have demonstrated their utility in constructing other important molecular motifs. The versatility of the 3-substituted benzotriazinone scaffold ensures its continued relevance in the exploration of new chemical space and the synthesis of functional organic molecules.
Structure
3D Structure
Properties
CAS No. |
81404-48-0 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-butoxy-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-8-16-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3 |
InChI Key |
GDWHDOURKVDGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCON1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Butoxy 1,2,3 Benzotriazin 4 3h One Analogues
Denitrogenative Reactions of the Benzotriazinone Ring System
Denitrogenative reactions are a significant class of transformations for 1,2,3-benzotriazin-4(3H)-one and its analogues, providing an efficient, single-step, and atom-economical route to valuable N-heterocyclic compounds. researchgate.netsnnu.edu.cn These reactions involve the cleavage of the N-N bonds within the triazine ring, leading to the extrusion of molecular nitrogen. researchgate.net This process generates reactive intermediates that can subsequently participate in annulations, cross-coupling reactions, and other bond-forming events. researchgate.netdntb.gov.ua The versatility of this approach is demonstrated by its application in the synthesis of isoquinolones, isoindolinones, phenanthridinones, and other related structures. rsc.orgdntb.gov.uanih.gov
The extrusion of molecular nitrogen from the benzotriazinone ring system can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the promoter used.
Transition Metal-Mediated Pathway : In the presence of transition metals like nickel or palladium, the reaction is typically initiated by the oxidative insertion of the metal center (e.g., Ni(0)) into the N1-N2 bond of the benzotriazinone ring. This is followed by the extrusion of dinitrogen to form a five-membered azametallacycle intermediate. nih.govnih.gov This metallacycle is a key intermediate that subsequently reacts with various coupling partners.
Photochemical Pathway : Under visible light irradiation, the reaction can proceed via a radical mechanism. researchgate.net In the presence of a suitable electron donor, the benzotriazinone can form an electron donor-acceptor (EDA) complex. rsc.org Photoexcitation leads to the formation of a radical anion intermediate, which then undergoes N₂ extrusion. researchgate.net This photocatalytic approach offers a milder alternative to metal-catalyzed methods. nih.gov
The specific pathway has a significant impact on the final product. For instance, nickel-catalyzed reactions with alkenes yield C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones, whereas photocatalytic conditions lead to the formation of 3-substituted isoindolinones through a nitrogen-mediated hydrogen atom shift. nih.gov
Transition metal catalysis is a powerful tool for promoting the denitrogenative reactions of benzotriazinones, enabling the construction of diverse heterocyclic frameworks. snnu.edu.cndntb.gov.ua Catalysts based on nickel and palladium are particularly effective in mediating these transformations, which proceed through the formation of a key azametallacycle intermediate after nitrogen extrusion. researchgate.netnih.gov
Nickel(0) complexes are highly effective catalysts for the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with a variety of unsaturated partners. dntb.gov.ua The general mechanism involves the formation of a five-membered azanickelacycle intermediate upon loss of N₂. nih.govnih.gov This intermediate can then undergo insertion reactions with alkynes, allenes, alkenes, 1,3-dienes, and benzynes. dntb.gov.uadntb.gov.uanih.gov
Reaction with Alkynes : Nickel-catalyzed reaction with both terminal and internal alkynes provides a direct route to 1(2H)-isoquinolones. The reaction is generally high-yielding and, in the case of terminal alkynes, highly regioselective. nih.gov
Reaction with Allenes : The annulation with allenes yields 3,4-dihydroisoquinolin-1(2H)-ones. The use of chiral phosphine (B1218219) ligands in this transformation has enabled the development of asymmetric versions, producing enantioenriched products. nih.gov
Reaction with Alkenes and Dienes : Alkenes and 1,3-dienes also participate in these annulation reactions to afford various substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov
Reaction with Benzynes : The reaction with benzynes, generated in situ, allows for the construction of the phenanthridinone scaffold, a core structure in various natural products. dntb.gov.ua
| Coupling Partner | Catalyst System | Product Type | Reference |
| Internal/Terminal Alkynes | Ni(cod)₂ / PMe₃ | Isoquinolones | nih.gov |
| Allenes | Ni(cod)₂ / PMe₃ | 3,4-Dihydroisoquinolin-1(2H)-ones | nih.gov |
| 1,3-Dienes | Ni(0) / Phosphine | 3,4-Dihydroisoquinolin-1(2H)-ones | nih.gov |
| Benzynes | Ni(0) / dppm | Phenanthridinones | dntb.gov.ua |
Palladium catalysts are also widely used to effect denitrogenative transformations of benzotriazinones. researchgate.net These reactions provide access to a range of heterocyclic products through annulation and cross-coupling pathways.
Reaction with Terminal Alkynes : Palladium-catalyzed reactions with aromatic terminal alkynes lead to a denitrogenative tandem alkynylation/cyclization, affording functionalized (Z)-3-benzylidene-isoindoline-1-ones. acs.org In contrast, aliphatic terminal alkynes undergo a denitrogenative ortho-alkynylation. acs.org Another palladium-catalyzed strategy with terminal alkynes has been developed to access 3-substituted isocoumarin-1-imine frameworks. researchgate.net
Reaction with Isocyanides : In the presence of a palladium catalyst, benzotriazinones react with isocyanides to yield 3-(imino)isoindolin-1-ones. nih.govelsevierpure.com The reaction proceeds via the formation of an azapalladacycle intermediate, followed by the insertion of the isocyanide. nih.govelsevierpure.com
Reaction with Organoaluminum Reagents : A palladium-catalyzed denitrogenative coupling with bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃) has been developed to afford N-aryl amides derived from ortho-methylated carboxylic acids. researchgate.net
| Coupling Partner | Catalyst System | Product Type | Reference |
| Aromatic Terminal Alkynes | Pd/Cu | (Z)-3-Benzylidene-isoindoline-1-ones | acs.org |
| Aliphatic Terminal Alkynes | Pd/Cu | ortho-Alkynylated Benzamides | acs.org |
| Isocyanides | Pd(OAc)₂ / dppf | 3-(Imino)isoindolin-1-ones | nih.govelsevierpure.com |
| DABAL-Me₃ | Pd(OAc)₂ / XantPhos | ortho-Methylated N-Aryl Amides | researchgate.net |
Thermolysis of 1,2,3-benzotriazin-4(3H)-ones provides a metal-free method for inducing denitrogenation. The outcome of these thermal reactions is highly dependent on the nature of the substituent at the 3-position and the reaction conditions. rsc.org A key intermediate proposed in these reactions is the 2-isocyanatophenylketene (iminoketene), formed via the extrusion of N₂. This highly reactive intermediate can then undergo intramolecular cyclization or react with other species present in the medium.
For example, the thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones in high-boiling solvents like 1-methylnaphthalene (B46632) or in the solid state leads to rearrangement and the formation of 9-acridones. rsc.org In contrast, thermolysis of 3-(prop-1-enyl) derivatives yields 3-methyl-quinolin-4(1H)-one. rsc.org Similarly, thermal decomposition of 3-arylideneamino-1,2,3-benzotriazin-4-ones results in the formation of 2-arylquinazolin-4-ones. rsc.org These transformations showcase the synthetic potential of thermally generated iminoketene intermediates from benzotriazinone precursors.
Transition Metal-Catalyzed Denitrogenative Annulations and Cross-Coupling Reactions
Reactivity at the 3-Position and Influence of the Butoxy Group
The substituent at the 3-position of the 1,2,3-benzotriazin-4(3H)-one ring plays a crucial role in modulating the compound's reactivity. This substituent can influence the stability of the triazinone ring and the facility of the denitrogenation process. The electronic nature of the N-substituent can affect the rate and efficiency of transition metal-catalyzed coupling reactions. nih.govmdpi.com
While specific studies focusing solely on the 3-butoxy group are limited, general principles regarding N-substituents can be applied. An alkoxy group, such as the butoxy group, is generally considered to be electron-donating through resonance and electron-withdrawing through induction. In the context of denitrogenative coupling, both electron-withdrawing and electron-donating substituents at the N-atom have been shown to be effective, allowing for the synthesis of a variety of substituted products. nih.gov However, a large electronic effect from the N-substituent has been noted in certain nickel-catalyzed cross-electrophile coupling reactions, where it can influence the tendency towards protodenitrogenation as a side reaction. mdpi.com The butoxy group, as an N-alkoxy substituent, makes the N-N bond susceptible to cleavage, which is the key step for the subsequent denitrogenative transformations that define the reactivity of this class of compounds.
Nucleophilic Substitution Patterns Involving the 3-Substituent
The 3-position of the 1,2,3-benzotriazin-4(3H)-one scaffold is a key site for chemical modification. While direct nucleophilic substitution on 3-alkoxy derivatives to displace the alkoxy group is not extensively documented, the synthesis of various 3-substituted analogues often proceeds through the activation of the parent 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt). The resulting activated species can then react with a range of nucleophiles.
For instance, the synthesis of 3-alkoxyimino derivatives can be achieved through the reaction of the corresponding oxime with an activated benzotriazinone species. This transformation underscores the potential for the 3-position to be functionalized with various substituents, thereby modulating the compound's reactivity and properties.
Stereochemical Implications in 3-Position Transformations (e.g., Racemization Suppression)
Derivatives of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one are renowned for their application as additives in peptide synthesis, where they play a crucial role in suppressing racemization. nih.goviris-biotech.de The mechanism of racemization in peptide coupling often involves the formation of a chiral oxazolone (B7731731) intermediate from the activated amino acid, which can easily epimerize. nih.gov
The presence of a 3-alkoxy or 3-hydroxy substituent on the benzotriazinone ring is critical for minimizing this racemization. Additives like HOAt and its derivatives are believed to exert their effect through a combination of steric hindrance and electronic effects that disfavor the formation of the problematic oxazolone intermediate. iris-biotech.depeptide.com Instead, they promote the formation of a more stable and less reactive active ester, which then undergoes aminolysis with minimal loss of stereochemical integrity. nih.gov While direct studies on the stereochemical implications of transformations at the 3-position of 3-butoxy-1,2,3-benzotriazin-4(3H)-one itself are limited, the well-established role of related analogues in controlling stereochemistry during peptide bond formation highlights the significance of the 3-substituent in influencing the stereochemical outcome of reactions involving this heterocyclic system.
Reactions with Diverse Coupling Partners and Substrates
3-Alkoxy-1,2,3-benzotriazin-4(3H)-one analogues are precursors to a variety of heterocyclic compounds through reactions with different coupling partners. These transformations often proceed via a denitrogenative pathway, where the extrusion of a nitrogen molecule is a key step.
Reaction with Alkyl and Benzyl (B1604629) Halides
The synthesis of 3-alkoxy-1,2,3-benzotriazin-4(3H)-one analogues, including the butoxy derivative, is typically achieved through the O-alkylation of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. This reaction involves the treatment of the parent hydroxytriazinone with an appropriate alkyl or benzyl halide in the presence of a base. For example, 3-methoxy-1,2,3-benzotriazin-4-one can be prepared by reacting 3-hydroxy-1,2,3-benzotriazin-4-one with dimethyl sulphate. researchgate.net This general methodology can be extended to a range of alkyl and benzyl halides to afford a library of 3-alkoxy and 3-benzyloxy derivatives. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic carbon of the halide.
| 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | Alkyl/Benzyl Halide | Product | Reference |
| 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | Dimethyl sulphate | 3-Methoxy-1,2,3-benzotriazin-4-one | researchgate.net |
Reactions with Terminal Alkynes
Analogues of this compound undergo denitrogenative annulation reactions with terminal alkynes to yield substituted isoquinolinones. rsc.orgresearchgate.netresearchgate.net These transformations can be promoted by various catalytic systems, including palladium and copper complexes, or by visible light irradiation. researchgate.netrsc.orgnih.govacs.org The reaction is believed to proceed through the formation of a reactive intermediate generated by the loss of dinitrogen from the benzotriazinone ring, which then undergoes cycloaddition with the alkyne. The regioselectivity of the alkyne insertion can be influenced by the reaction conditions and the nature of the substituents on both the benzotriazinone and the alkyne.
| Benzotriazinone Analogue | Terminal Alkyne | Catalyst/Conditions | Product | Yield | Reference |
| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C | 2-Phenyl-3-phenylisoquinolin-1(2H)-one | 85% | researchgate.net |
| 3-Methyl-1,2,3-benzotriazin-4(3H)-one | Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C | 2-Methyl-3-phenylisoquinolin-1(2H)-one | 78% | researchgate.net |
| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | 1-Octyne | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C | 3-Hexyl-2-phenylisoquinolin-1(2H)-one | 65% | researchgate.net |
| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Phenylacetylene | [Ru(p-cymene)Cl₂]₂, AgSbF₆, DCE, 80 °C | 2-Phenyl-3-phenylisoquinolin-1(2H)-one | 92% | researchgate.net |
| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Phenylacetylene | fac-Ir(ppy)₃, Blue LEDs, CH₃CN, rt | 2-Phenyl-3-phenylisoquinolin-1(2H)-one | 84% | nih.gov |
Reactions with Activated Alkenes
In the presence of visible light, 3-substituted-1,2,3-benzotriazin-4(3H)-ones react with activated alkenes, such as acrylates, vinyl ketones, and acrylonitrile, in a denitrogenative annulation to afford 3-substituted isoindolinones. rsc.orgacs.orgnih.gov This photocatalytic reaction often proceeds without the need for a metal catalyst and is believed to occur via an electron donor-acceptor (EDA) complex. rsc.org The reaction demonstrates good functional group tolerance on the N-substituent of the benzotriazinone. acs.orgnih.gov This transformation provides a valuable synthetic route to the isoindolinone core, which is a prevalent structural motif in biologically active molecules. acs.orgnih.gov
| Benzotriazinone Analogue | Activated Alkene | Conditions | Product | Yield | Reference |
| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Methyl acrylate | Blue LEDs, DIPEA, CH₃CN, rt | Methyl 2-(1-oxo-2-phenylisoindolin-3-yl)acetate | 75% | rsc.org |
| 3-(4-Methoxyphenyl)-1,2,3-benzotriazin-4(3H)-one | Methyl acrylate | Blue LEDs, DIPEA, CH₃CN, rt | Methyl 2-(2-(4-methoxyphenyl)-1-oxoisoindolin-3-yl)acetate | 82% | rsc.org |
| 3-Benzyl-1,2,3-benzotriazin-4(3H)-one | n-Butyl acrylate | Blue LEDs, DIPEA, CH₃CN, rt | n-Butyl 2-(2-benzyl-1-oxoisoindolin-3-yl)acetate | 68% | rsc.org |
| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Acrylonitrile | Blue LEDs, DIPEA, CH₃CN, rt | 2-(1-Oxo-2-phenylisoindolin-3-yl)acetonitrile | 85% | rsc.org |
| 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | Methyl vinyl ketone | Blue LEDs, DIPEA, CH₃CN, rt | 3-(2-Oxobutyl)-2-phenylisoindolin-1-one | 72% | rsc.org |
Mechanistic Investigations and Computational Studies in Benzotriazinone Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in organic chemistry to model molecular structures, energies, and reaction pathways with high accuracy. For the 1,2,3-benzotriazin-4(3H)-one system, DFT calculations provide invaluable insights that are often difficult to obtain through experimental means alone.
DFT calculations have been instrumental in understanding the complex mechanisms of reactions involving 1,2,3-benzotriazin-4(3H)-ones. One key area of investigation is the formation of the benzotriazinone ring itself. For instance, DFT has been used to elucidate the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.gov These calculations help to map the potential energy surface of the reaction, identifying the transition states and intermediates involved in the cyclization process that leads to the formation of the core benzotriazinone structure. nih.gov
Furthermore, DFT studies have been crucial in explaining the divergent reactivity of 1,2,3-benzotriazin-4(3H)-ones in functionalization reactions. A notable example is the reaction with alkenes, which can lead to different products depending on the catalyst or conditions. nih.govacs.org Computational studies have shown how a visible-light-mediated photocatalytic process favors the formation of 3-substituted isoindolinones through a denitrogenation and a subsequent nitrogen-mediated hydrogen atom shift. nih.gov In contrast, nickel-catalyzed conditions lead to C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov DFT calculations clarify the distinct mechanistic pathways, transition state energies, and intermediates that govern this regiochemical outcome, providing a predictive framework for catalyst selection. nih.govacs.org
The electronic properties of 3-Butoxy-1,2,3-benzotriazin-4(3H)-one dictate its reactivity as an electrophilic coupling partner. researchgate.net DFT calculations are used to determine fundamental descriptors of its electronic structure and energetics. These quantum chemical parameters help rationalize the molecule's behavior in chemical reactions.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Other calculated properties, such as chemical potential, molecular hardness and softness, and the electrophilicity index, provide a quantitative measure of the molecule's tendency to accept or donate electrons. rsc.orgmdpi.com These descriptors are vital for understanding the energetics of denitrogenative annulation reactions, where the benzotriazinone acts as a building block for more complex heterocyclic systems. researchgate.net
| DFT-Derived Property | Significance in Reactivity Analysis |
| HOMO Energy | Represents the ability to donate electrons; relevant for reactions with electrophiles. |
| LUMO Energy | Represents the ability to accept electrons; crucial for reactions with nucleophiles. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of the molecule. |
Computational analysis is essential for predicting and explaining the selectivity of reactions involving the benzotriazinone core. As highlighted previously, the regioselective outcome of denitrogenative alkene insertion reactions is a key example. nih.gov DFT calculations can model the transition states for the formation of different possible regioisomers (e.g., isoindolinones versus dihydroisoquinolinones). nih.govacs.org By comparing the activation energies of the competing pathways, researchers can predict which isomer will be the major product under a given set of conditions (photocatalytic vs. metal-catalyzed). nih.gov This predictive power is invaluable for synthetic chemists aiming to construct specific molecular architectures with high precision.
Experimental Mechanistic Probes
While computational studies provide a theoretical framework, experimental techniques are necessary to validate the proposed mechanisms. These methods offer direct evidence of bond-forming and bond-breaking steps, the nature of intermediates, and the rate-determining steps of a reaction.
Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a reaction sequence. In the context of benzotriazinone chemistry, labeling with heavy isotopes such as ¹⁵N can provide definitive evidence for reaction mechanisms. arkat-usa.orgresearchgate.net For example, synthesizing a 1,2,3-benzotriazin-4(3H)-one with ¹⁵N at a specific position in the triazine ring would allow researchers to track the nitrogen atoms during denitrogenative reactions. The distribution of the ¹⁵N label in the products and the extruded dinitrogen gas can confirm or refute proposed intermediates and fragmentation patterns.
A pertinent example of this methodology can be seen in studies of the related 1,2,4-benzotriazine (B1219565) 1,4-dioxide system. nih.gov In these experiments, isotopic labeling was used to elucidate the mechanism of DNA strand cleavage. nih.gov By using deuterium-labeled reagents, researchers could probe whether drug radical intermediates were abstracting hydrogen atoms. nih.gov The results of such studies provided strong evidence for a mechanism involving the release of a hydroxyl radical rather than direct atom abstraction by a drug-derived radical. nih.gov This approach, when applied to reactions of this compound, could similarly provide unambiguous evidence for proposed mechanistic pathways.
| Experimental Probe | Mechanistic Question Addressed | Findings in an Analogous Benzotriazine System nih.gov |
| Deuterium (B1214612) Labeling | Does the activated drug intermediate abstract a hydrogen atom? | The major metabolite was found to be non-deuterated, providing evidence against a mechanism involving atom-abstracting drug radicals. |
| Isotopic Analysis | What is the ultimate fate of the atoms from the activated drug? | The data were consistent with a mechanism involving the release of a hydroxyl radical from the reductively-activated drug intermediate. |
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium ²H). wikipedia.org Measuring the KIE is a primary method for determining whether the cleavage of a specific bond is part of the rate-determining step of a reaction. wpmucdn.combaranlab.org
If a C-H bond is broken during the slowest step of a reaction involving this compound, substituting that hydrogen with deuterium will typically result in a significantly slower reaction rate (a "primary" KIE, where kH/kD > 1). wikipedia.org This is because the C-D bond has a lower zero-point vibrational energy and is effectively stronger, requiring more energy to break. baranlab.org If no significant change in rate is observed, it implies that the C-H bond is not broken in the rate-determining step. This analysis is crucial for understanding mechanisms of C-H functionalization or hydrogen atom transfer steps, such as those proposed in certain photocatalytic reactions of benzotriazinones. nih.gov
Identification and Characterization of Reaction Intermediates
The reactivity of benzotriazinones is largely defined by the intermediates formed under thermal or photochemical conditions. These high-energy species dictate the reaction pathways and final product distributions.
Thermolysis of 3-substituted-1,2,3-benzotriazin-4(3H)-ones is a common method for generating reactive intermediates. For instance, the thermal decomposition of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can lead to the formation of 9-acridones via rearrangement. rsc.org Similarly, 3-(prop-1-enyl) and 3-(β-styryl) derivatives yield 3-methyl- and 3-phenyl-quinolin-4(1H)-one, respectively, upon heating. rsc.org These transformations are proposed to proceed through the loss of dinitrogen (N₂) to form a diradical intermediate, which then undergoes intramolecular cyclization. mdpi.com The specific products formed are highly dependent on the nature of the N-3 substituent.
Photocatalysis offers an alternative path to unique intermediates and products. A visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones has been developed to access 3-substituted isoindolinones. nih.gov This reaction proceeds through photocatalytic denitrogenation followed by a distinctive nitrogen-mediated hydrogen atom shift, a pathway divergent from typical nickel-catalyzed reactions. nih.gov
In another example of photochemical activation, certain acyclic aryl triazine precursors can be converted into benzotriazin-4(3H)-ones. acs.orgnih.gov The mechanism for this transformation is believed to involve an unprecedented variation of the Norrish type II reaction. acs.orgnih.gov Upon photoexcitation, a nitrogen-centered researchgate.netrsc.org-hydrogen shift occurs, leading to a cyclic hydroxylamine (B1172632) intermediate which then proceeds to the final product. nih.gov The identification of such intermediates is often achieved through a combination of experimental evidence and computational modeling. nih.gov
| Reaction Type | N-3 Substituent | Proposed Intermediate | Final Product(s) |
|---|---|---|---|
| Thermolysis | Aryl | Diradical | 9-Acridone |
| Thermolysis | β-Styryl | Diradical | 3-Phenyl-quinolin-4(1H)-one |
| Photocatalysis | Various Alkyl/Aryl | Radical (via N-mediated H-shift) | 3-Substituted Isoindolinone |
| Photocyclization (of precursor) | Amide-bearing Aryl Triazine | Cyclic Hydroxylamine | Benzotriazin-4(3H)-one |
Emerging Concepts in Mechanistic Organic Chemistry (e.g., Mechanoredox Chemistry)
A frontier in synthetic methodology is the use of mechanical force to induce chemical reactions, a field known as mechanochemistry. An emerging sub-field, mechanoredox chemistry, utilizes the piezoelectric effect, where certain materials generate an electric potential in response to applied mechanical stress. nih.gov This phenomenon can be harnessed to drive redox reactions under solvent-free or liquid-assisted grinding (LAG) conditions in a ball mill. nih.gov
This concept has been successfully applied to the chemistry of benzotriazinones. Researchers have developed an air-tolerant cross-electrophile coupling of benzotriazinones with alkyl (pseudo)halides using a mechanoredox/nickel co-catalyzed system. In this process, mechanical impact on a piezoelectric material, such as strontium titanate (SrTiO₃) or barium titanate (BaTiO₃), generates a highly polarized state. nih.govresearchgate.net This polarized material can then participate in single-electron transfer events, mimicking the catalytic cycles of photoredox chemistry. researchgate.net
The piezoelectric cocatalyst facilitates the generation of radical species from the alkyl halide, which then engages in a nickel-catalyzed cycle with the benzotriazinone. researchgate.net This method is notable for its mild conditions and for activating metal reductants like manganese powder without the need for chemical activators. The efficiency of the process can be influenced by various parameters, including the choice of piezoelectric material, the liquid grinding agent, and the milling frequency.
| Piezoelectric Cocatalyst | Band Gap (eV) | Product Yield (%) |
|---|---|---|
| None | N/A | 15 |
| BaTiO₃ | 3.36 | 85 |
| SrTiO₃ | 3.33 | 95 |
| ZnO | 3.29 | 76 |
| LiNbO₃ | 3.78 | 81 |
Data adapted from related studies on mechanoredox coupling reactions.
This approach highlights how emerging concepts in physical organic chemistry are creating new, more sustainable avenues for the functionalization of important heterocyclic systems like benzotriazinones.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Butoxy 1,2,3 Benzotriazin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure, including connectivity and stereochemistry.
Proton NMR (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).
For 3-Butoxy-1,2,3-benzotriazin-4(3H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazinone ring system and the aliphatic protons of the butoxy group. While specific experimental data for the 3-butoxy isomer is not widely published, analysis of closely related benzotriazinone derivatives allows for a reliable prediction of the spectral features. nih.gov
The four protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing triazinone ring. Their specific chemical shifts and coupling patterns depend on their position relative to the fused ring. The protons of the butoxy side chain are expected in the upfield region. The terminal methyl group (CH₃) would appear as a triplet, the adjacent methylene (B1212753) group (CH₂) as a sextet, the next methylene group as a quintet, and the methylene group attached to the oxygen atom (O-CH₂) would be the most downfield of the aliphatic protons, appearing as a triplet.
Table 1. Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (4H) | ~ 7.5 – 8.5 | Multiplets (m) |
| O-CH₂(CH₂)₂CH₃ | ~ 4.5 – 4.8 | Triplet (t) |
| OCH₂CH₂CH₂CH₃ | ~ 1.8 – 2.0 | Quintet |
| OCH₂(CH₂)CH₂CH₃ | ~ 1.5 – 1.7 | Sextet |
| OCH₂(CH₂)₂CH₃ | ~ 0.9 – 1.1 | Triplet (t) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
In the ¹³C NMR spectrum of this compound, signals corresponding to the carbonyl carbon, the aromatic carbons, and the four aliphatic carbons of the butoxy group are expected. The carbonyl carbon (C=O) is typically found in the far downfield region of the spectrum (δ > 155 ppm). The six carbons of the benzene ring will appear in the aromatic region (δ 120-145 ppm). The four signals for the butoxy group carbons will be observed in the upfield, aliphatic region (δ 10-70 ppm), with the carbon atom directly attached to the oxygen (O-CH₂) being the most deshielded among them. mdpi.com
Table 2. Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~ 155 – 160 |
| Aromatic Carbons (6C) | ~ 120 – 145 |
| O-CH₂(CH₂)₂CH₃ | ~ 65 – 70 |
| OCH₂CH₂CH₂CH₃ | ~ 30 – 35 |
| OCH₂(CH₂)CH₂CH₃ | ~ 18 – 22 |
| OCH₂(CH₂)₂CH₃ | ~ 13 – 15 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₁H₁₃N₃O₂), HRMS can definitively confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. For example, a related benzotriazinone with the same molecular formula (C₁₁H₁₃N₃O₂) showed a calculated mass for the protonated molecule [M+H]⁺ of 220.1081, with an experimentally found value of 220.1091, confirming the formula with high confidence.
Table 3. HRMS Data for C₁₁H₁₃N₃O₂
| Ion | Molecular Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₄N₃O₂⁺ | 220.1081 |
| [M+Na]⁺ | C₁₁H₁₃N₃NaO₂⁺ | 242.0900 |
MALDI-MS for Molecular Ion Detection
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile molecules. In this method, the analyte is co-crystallized with a matrix compound, and a laser pulse is used to desorb and ionize the analyte molecules with minimal fragmentation. nih.govresearchgate.net
For this compound, MALDI-MS would be expected to produce a strong signal for the intact molecular ion. nih.gov Typically, this would be observed as the protonated molecule [M+H]⁺ or as adducts with alkali metal ions, such as the sodium adduct [M+Na]⁺, which is commonly seen in MALDI spectra. acs.org This technique is highly effective for confirming the molecular weight of the synthesized compound. nih.gov
Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS-MS) is a multi-step process used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS-MS experiment, a specific parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (daughter ions). gre.ac.uk
The fragmentation pathway provides a fingerprint of the molecule's structure. For 1,2,3-benzotriazin-4-one derivatives, a characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂, 28 Da). nih.gov Other expected fragmentation pathways for the 3-butoxy derivative would involve cleavage of the butoxy side chain, such as the loss of butene (C₄H₈, 56 Da) or the entire butoxy radical (•OC₄H₉, 73 Da). Analyzing these specific neutral losses and the resulting daughter ions allows chemists to piece together the molecular structure and confirm the identity of the compound. nih.govresearchgate.net
Table 4. Predicted MS-MS Fragmentation for this compound ([M+H]⁺ = m/z 220.1)
| Parent Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Fragment Ion (m/z) |
|---|---|---|---|
| 220.1 | N₂ | 28.0 | 192.1 |
| 220.1 | C₄H₈ (Butene) | 56.1 | 164.0 |
| 192.1 | C₄H₈ (Butene) | 56.1 | 136.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is characterized by absorption bands corresponding to its core benzotriazinone structure and the butoxy side chain. Key vibrations include the stretching of the carbonyl group (C=O), the nitrogen-nitrogen double bond (N=N) within the triazine ring, the carbon-oxygen (C-O) ether linkage, and various C-H bonds of the aromatic ring and the alkyl chain.
While a specific spectrum for this compound is not detailed in the provided literature, analysis of closely related benzotriazinone derivatives, such as 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one, reveals characteristic peaks in the regions of 1686-1663 cm⁻¹ (carbonyl) and 1296 cm⁻¹. nih.gov The expected characteristic IR absorption bands for this compound are summarized in the table below.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | ~1680 - 1660 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1475 | Medium to Weak |
| Triazine (N=N) | Stretch | ~1620 - 1575 | Medium |
| Ether (C-O) | Stretch | ~1250 - 1050 | Strong |
| Alkyl (C-H) | Stretch | ~2960 - 2850 | Medium |
| Aromatic (C-H) | Stretch | ~3100 - 3000 | Weak |
The analysis of the IR spectrum allows for the confirmation of the compound's key structural features. The prominent, sharp absorption band in the 1680-1660 cm⁻¹ region is indicative of the ketone functional group within the triazinone ring. The presence of the butoxy group is confirmed by strong C-O stretching bands and the characteristic C-H stretching vibrations of the sp³ hybridized carbons just below 3000 cm⁻¹. Vibrations associated with the aromatic benzene ring and the N=N bond of the triazine moiety typically appear in the fingerprint region between 1600 and 1400 cm⁻¹.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision.
While the specific crystal structure of this compound has not been published, extensive crystallographic data is available for structurally analogous compounds, which provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one has been thoroughly characterized. nih.gov This related structure reveals that benzotriazinones often crystallize in well-defined systems, with key structural parameters that are consistent across the compound family. nih.gov
The analysis of this related compound showed an orthorhombic crystal system. nih.gov The bond lengths within the triazine ring are particularly informative; the N1=N2 bond at 1.2636 Å is noted to be longer than a typical N=N double bond, while the N2–N3 bond at 1.3735 Å is shorter than a typical N–N single bond. nih.gov This suggests a degree of electron delocalization within the N=N-N moiety. Furthermore, the benzotriazinone ring system is largely planar. nih.gov
Interactive Data Table: Crystallographic Data for the Related Compound 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃N₃O₂ |
| Crystal System | Orthorhombic |
| a (Å) | 8.9668 |
| b (Å) | 10.1506 |
| c (Å) | 12.0238 |
| Volume (ų) | 1094.4 |
| Z (Molecules per unit cell) | 4 |
| N1=N2 Bond Length (Å) | 1.2636 |
| N2–N3 Bond Length (Å) | 1.3735 |
These crystallographic studies on analogous compounds confirm the fundamental geometry of the benzotriazinone core. The data provides a reliable model for the expected solid-state structure of this compound, highlighting the planarity of the ring system and the specific electronic nature of the triazine linkage.
Applications of 3 Butoxy 1,2,3 Benzotriazin 4 3h One and Its Derivatives in Organic Synthesis
Utility as a Peptide Coupling Reagent (e.g., DEPBT)
A prominent derivative, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), has been established as a highly effective peptide coupling reagent. nih.govwikipedia.org It is a mixed anhydride (B1165640) of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and diethyl phosphoric acid. bachem.com DEPBT is valued for its high efficiency, ease of use, and, most critically, its ability to minimize common side reactions that plague peptide synthesis. nih.govluxembourg-bio.com
Strategies for Racemization Suppression in Peptide Synthesis
One of the most significant challenges in peptide synthesis is the suppression of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, which can occur during the activation step. nih.govpeptide.com DEPBT has demonstrated a remarkable ability to resist racemization, even in challenging cases. nih.govwikipedia.orgresearchgate.net This property is attributed to its derivation from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), an additive known to be superior to the more common 1-hydroxybenzotriazole (B26582) (HOBt) in inhibiting racemization. bachem.comluxembourg-bio.com
The effectiveness of DEPBT in preventing racemization has been systematically demonstrated. In the synthesis of a kyotorphin (B1673678) derivative, various common coupling reagent systems resulted in significant racemization, whereas DEPBT-mediated coupling yielded the product with no detectable loss of optical purity. researchgate.netluxembourg-bio.com It is considered the reagent of choice for coupling amino acids that are particularly prone to racemization, such as arylglycines. peptide.com
| Coupling System | Observed Racemization | Reference |
|---|---|---|
| BOP/HOBt | Significant (diastereomeric ratio of 87:13) | luxembourg-bio.com |
| HBTU/HOBt | Significant | luxembourg-bio.com |
| EDC/HOBt | Significant | luxembourg-bio.com |
| DEPBT | No detectable racemization | researchgate.netluxembourg-bio.com |
Compatibility with Solution-Phase and Solid-Phase Peptide Synthesis
The versatility of DEPBT extends to its applicability in both major methodologies of peptide synthesis. It is an effective coupling reagent for both solution-phase and solid-phase peptide synthesis (SPPS). nih.govluxembourg-bio.com In solution-phase synthesis, its high reactivity and clean reaction profiles are advantageous. luxembourg-bio.com In SPPS, where reagents are used in excess and byproducts must be easily removed, DEPBT has also proven to be a reliable choice. wikipedia.orgpeptide.com Its utility has been demonstrated in the SPPS of peptides containing challenging residues, where it outperformed other coupling reagents. wikipedia.org The reagent's effectiveness in both techniques makes it a valuable tool for synthesizing a wide range of peptides, from short linear sequences to complex cyclic peptides and peptido-alcohols. nih.govluxembourg-bio.compeptide.com
Building Block for the Construction of Diverse Nitrogen-Containing Heterocycles
Beyond its role in peptide chemistry, the 1,2,3-benzotriazin-4(3H)-one core structure is a versatile building block for synthesizing a variety of other nitrogen-containing heterocycles. nih.govresearchgate.net These transformations often proceed through metal-catalyzed or photochemical denitrogenative reactions, where the benzotriazinone loses a molecule of N₂, generating a reactive intermediate that can be trapped by other reactants. nih.govresearchgate.net
Synthesis of N-, O-, and S-Heterocycles
The 1,2,3-benzotriazin-4(3H)-one framework is a valuable precursor for creating a range of N-, O-, and S-containing heterocyclic compounds. researchgate.net A novel methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govluxembourg-bio.comluxembourg-bio.comtriazines via an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions, followed by the insertion of an alcohol or phenol. nih.govacs.orgorganic-chemistry.org This method provides a milder alternative to traditional synthetic routes that often require harsh acidic conditions. acs.orgorganic-chemistry.org The versatility of this approach allows for the incorporation of various functional groups, leading to a diverse library of O-heterocycles based on the benzotriazine scaffold. nih.govorganic-chemistry.org
| Reactant | Product | Yield | Reference |
|---|---|---|---|
| t-BuOK | 4-(tert-butyloxy)benzotriazine | 40% | nih.govacs.org |
| Sodium allyloxide | 4-(allyloxy)benzotriazine | High | acs.org |
Formation of Ortho-Functionalized Benzamides
A significant application of 1,2,3-benzotriazin-4(3H)-ones is in the synthesis of ortho-functionalized benzamides. Through a nickel-catalyzed cross-electrophile coupling reaction, 1,2,3-benzotriazin-4(3H)-ones can react with aryl bromides. This process involves the extrusion of N₂ and results in the formation of a C-C bond at the ortho position, yielding a diverse array of ortho-arylated benzamide (B126) derivatives. researchgate.net Similarly, palladium-catalyzed denitrogenative coupling with organoaluminum reagents can achieve ortho-methylation and ortho-ethylation of the resulting benzamide structure. researchgate.net These denitrogenative transannulation reactions provide an efficient, one-step route to ortho-functionalized aromatic amides, which are important structural motifs in medicinal chemistry and materials science. researchgate.netresearchgate.net
Derivatization to Isoindolinones and Isoquinolinones
A significant application of 1,2,3-benzotriazin-4(3H)-one derivatives is in the synthesis of isoindolinones and isoquinolinones, which are core structural motifs in many biologically active molecules and natural products. researchgate.netnih.gov
Isoindolinones: Recent research has established an efficient and regioselective method for synthesizing 3-substituted isoindolinones using a visible-light-mediated denitrogenative alkene insertion. researchgate.netnih.gov In this process, a 1,2,3-benzotriazin-4(3H)-one derivative reacts with an activated alkene (such as acrylates, vinyl ketones, or acrylonitrile) under blue LED light irradiation. nih.gov This reaction avoids the need for a metal or an external photocatalyst, proceeding instead through an electron donor-acceptor (EDA) complex formed between the benzotriazinone and a tertiary amine like N,N-diisopropylethylamine (DIPEA). nih.gov The reaction is notable for its divergent reactivity compared to metal-catalyzed pathways; while nickel catalysis typically yields C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones, the photocatalytic method exclusively produces 3-substituted isoindolinones. nih.govresearchgate.net This selectivity is attributed to a unique nitrogen-mediated hydrogen atom shift that occurs after the photocatalytic denitrogenation. The method displays broad functional group tolerance for N-substitution on the benzotriazinone core and is compatible with various activated terminal alkenes. researchgate.netnih.gov
Isoquinolinones: In a similar vein, isoquinolinones can be synthesized from 1,2,3-benzotriazin-4(3H)-one derivatives through reactions with alkynes. One approach involves a visible light-induced, catalyst-free reaction with aromatic terminal alkynes in the presence of DIPEA, which yields 3-substituted isoquinolinones. nih.gov Alternatively, nickel(0)-catalyzed denitrogenative insertion of both internal and terminal alkynes provides a wide range of substituted 1(2H)-isoquinolones in high yields. This reaction proceeds via the denitrogenative activation of the benzotriazinone, followed by the insertion of the alkyne.
The practical utility of these denitrogenative annulation reactions has been demonstrated through the successful gram-scale synthesis of both isoindolinones and isoquinolinones, as well as the formal synthesis of an analogue of the anxiolytic drug pazinaclone. nih.gov
Table 1: Synthesis of Isoindolinones and Isoquinolinones from 1,2,3-Benzotriazin-4(3H)-one Derivatives
| Starting Material | Coupling Partner | Product Type | Conditions | Key Features |
|---|---|---|---|---|
| 1,2,3-Benzotriazin-4(3H)-one | Activated Alkenes | Isoindolinone | Visible Light (Blue LED), DIPEA | Metal-free, Regioselective, Proceeds via EDA complex |
| 1,2,3-Benzotriazin-4(3H)-one | Terminal Alkynes | Isoquinolinone | Visible Light (Blue LED), DIPEA | Metal-free, High Yields |
Access to Benzodiazepine (B76468) Derivatives
The synthesis of benzodiazepine derivatives directly from 1,2,3-benzotriazin-4(3H)-ones through a ring expansion or rearrangement reaction is not a widely documented transformation in the reviewed scientific literature. While denitrogenative reactions of this scaffold are common for producing five- and six-membered heterocycles, a direct conversion to the seven-membered benzodiazepine ring system does not appear to be an established synthetic route.
Intermediate in the Synthesis of Complex Organic Molecules
Beyond the synthesis of isoindolinones and isoquinolinones, 1,2,3-benzotriazin-4(3H)-ones are valuable intermediates for accessing a diverse range of complex organic structures through denitrogenative functionalization. nih.gov These transformations are powerful tools for creating challenging C-C and C-heteroatom bonds. researchgate.net
The loss of N₂ from the benzotriazinone core generates a reactive 2-carboxamidophenyl-diradical or a related species, which can undergo various subsequent reactions:
Synthesis of ortho-Functionalized Benzamides: Acid-mediated denitrogenation can lead to ortho-hydroxylated benzamides. This methodology has been successfully applied to the synthesis of the antimicrobial drug Riparin C and benzoxazine-2,4(3H)-diones. researchgate.net
Palladium-Catalyzed Coupling: In the presence of a palladium catalyst, benzotriazinones can couple with organoaluminum reagents to afford ortho-methylated or ortho-ethylated N-aryl amides. researchgate.netgoogle.com
Formation of Other Heterocycles: The versatility of the intermediate allows for the synthesis of numerous other heterocyclic systems. researchgate.net Examples include:
Isocoumarins and Isocoumarin-1-imines: Palladium-catalyzed denitrogenative transannulation with terminal alkynes can produce these frameworks regioselectively. google.com
9-Acridones: Thermal decomposition (thermolysis) of 3-aryl-1,2,3-benzotriazin-4(3H)-ones at high temperatures results in a rearrangement to form 9-acridones.
Quinolinones: Specific 3-alkenyl-1,2,3-benzotriazin-4(3H)-one derivatives undergo thermal decomposition to yield 3-substituted quinolin-4(1H)-ones.
Synthesis of Salicylanilide (B1680751) Sulfonates: A straightforward protocol allows for the reaction between 1,2,3-benzotriazin-4(3H)-ones and organosulfonic acids to produce salicylanilide aryl and alkyl sulfonates, which are themselves useful synthetic precursors. researchgate.net
This ability to serve as a stable precursor to a highly reactive species makes the 1,2,3-benzotriazin-4(3H)-one moiety a powerful tool for synthetic chemists, enabling the efficient, one-step construction of complex molecular architectures that would otherwise require multi-step sequences. google.com
Future Research Directions and Unexplored Avenues for 3 Butoxy 1,2,3 Benzotriazin 4 3h One Chemistry
Development of Green and Sustainable Synthetic Routes
Traditional synthesis methods for 1,2,3-benzotriazin-4(3H)-ones often rely on the diazotization of 2-aminobenzamides using sodium nitrite (B80452) (NaNO₂) and strong acids. nih.govacs.org These methods pose environmental and safety concerns due to the use of harsh reagents and the potential formation of toxic nitrogen oxide byproducts and undesirable nitrosamines. nih.gov Future research must prioritize the development of milder, more sustainable, and user-friendly protocols for the synthesis of 3-Butoxy-1,2,3-benzotriazin-4(3H)-one.
A promising avenue is the adaptation of photochemical methods. For instance, a recently developed protocol for substituted benzotriazin-4(3H)-ones utilizes a photocyclization reaction of acyclic aryl triazine precursors upon exposure to violet light (420 nm). nih.govnih.gov This method operates without the need for additives or photocatalysts and boasts high yields with short reaction times, highlighting its green credentials. nih.govnih.gov Applying this to a precursor bearing a butoxy group could provide a direct, clean route to the target compound.
Another sustainable approach involves the intramolecular heterocyclization of specifically designed precursors, such as 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, under basic, metal-free conditions. nih.govacs.org This strategy has been successfully employed to create 4-alkoxy-benzotriazines and could be adapted for the synthesis of 3-substituted isomers like the 3-butoxy derivative. nih.gov
Table 1: Comparison of Synthetic Routes for Benzotriazinone Scaffolds
| Feature | Traditional Diazotization | Photochemical Cyclization | Intramolecular Heterocyclization |
| Precursors | 2-Aminobenzamides | Acyclic Aryl Triazines | 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes |
| Key Reagents | NaNO₂, Strong Acids nih.govacs.org | Visible Light (420 nm) nih.gov | Base (e.g., t-BuOK) nih.gov |
| Conditions | Harsh, acidic nih.gov | Mild, ambient temperature organic-chemistry.org | Mild, metal-free acs.org |
| Byproducts | Nitrogen oxides, Nitrosamines nih.gov | N-methylacetamide (example) nih.gov | Toluenesulfinate, Cyanide ion nih.gov |
| Advantages | Well-established | High yields, fast, catalyst-free nih.gov | High yields, broad scope, mild acs.org |
| Sustainability | Low | High | High |
Exploration of Novel Catalytic Systems for Denitrogenative Transformations
A key feature of 1,2,3-benzotriazin-4(3H)-ones is their ability to undergo denitrogenative transformations, where they lose a molecule of dinitrogen (N₂) to form reactive intermediates that can be trapped by various coupling partners. researchgate.net These reactions are powerful tools for forming C-C and C-heteroatom bonds, providing access to a wide array of other heterocyclic systems and ortho-functionalized benzamides. researchgate.netresearchgate.net
This chemistry has been extensively explored for the general benzotriazinone scaffold using a range of transition metal catalysts, including those based on palladium, nickel, copper, ruthenium, and iridium. researchgate.netresearchgate.net For example, palladium-catalyzed denitrogenative annulation with terminal alkynes yields 3-substituted isocoumarin-1-imines. researchgate.net Future research should systematically investigate the reactivity of this compound with these established catalytic systems. The butoxy group may influence the reaction's electronic and steric environment, potentially leading to unique reactivity or selectivity.
Furthermore, there is a growing interest in developing metal-free denitrogenative reactions. researchgate.net Acid-mediated denitrogenative hydroxylation is one such example. researchgate.net Exploring the scope of these metal-free conditions for the 3-butoxy derivative is a critical research avenue, aligning with the broader goals of sustainable chemistry. Investigating visible-light-mediated denitrogenative approaches, which can proceed without metal catalysts, also presents a novel and environmentally friendly path for the functionalization of this specific compound. researchgate.netresearchgate.net
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic methods with continuous flow technology offers significant advantages in terms of safety, scalability, process control, and reproducibility. nih.gov The photochemical synthesis of benzotriazin-4(3H)-ones has already been successfully demonstrated in a continuous flow reactor, achieving excellent yields in a residence time of only 10 minutes. nih.govnih.govorganic-chemistry.org
A key future direction is to develop a fully integrated flow process for the synthesis and subsequent denitrogenative functionalization of this compound. An automated system could synthesize the acyclic triazine precursor, perform the photocyclization in a flow reactor to generate the 3-butoxy-benzotriazinone, and then directly introduce it into a second module for a catalytic denitrogenative coupling reaction. This would enable the rapid generation of a library of diverse molecules from a single, advanced intermediate, accelerating drug discovery and materials science research. researchgate.net
Table 2: Parameters for a Proposed Flow Synthesis of this compound
| Parameter | Proposed Conditions (based on literature nih.govorganic-chemistry.org) |
| Reactor Type | Coil reactor (e.g., PFA tubing) within a photomodule |
| Light Source | Violet LED (420 nm) |
| Residence Time | ~10 minutes |
| Temperature | Ambient |
| Pressure | Controlled via back-pressure regulator (e.g., 3 bar) |
| Catalyst | None required for cyclization |
| Solvent | Degassed organic solvent (e.g., MeCN, EtOAc) |
Advanced Applications in Chemical Probe Synthesis and Material Science
The ultimate goal of exploring the chemistry of this compound is to unlock novel applications. The versatile reactivity of the benzotriazinone core, combined with the specific properties imparted by the butoxy group, opens up several unexplored avenues.
In the realm of chemical biology , the 3-butoxy derivative could serve as a scaffold for developing chemical probes. The butoxy group can enhance lipophilicity, potentially improving cell membrane permeability. The denitrogenative coupling reactions discussed earlier provide a platform for attaching fluorophores, biotin (B1667282) tags, or reactive groups to the core structure, enabling its use in studying biological processes. Given that various benzotriazine derivatives have shown promise as antitumor, anesthetic, and agrochemical agents (e.g., nematicides), developing probes based on this scaffold could help elucidate their mechanisms of action. nih.govresearchgate.netsigmaaldrich.com
In materials science , the benzotriazinone moiety has been used in the development of dyes and recording materials. acs.org The 3-butoxy group could be functionalized, for example, by replacing it with a longer chain alkoxy group containing a terminal alkyne or alkene. This would create a monomer that could be polymerized via "click" chemistry or other polymerization techniques. The resulting polymers, incorporating the rigid and reactive benzotriazinone unit, could possess interesting thermal, optical, or electronic properties for advanced materials applications. rsc.org
Q & A
Q. What are the recommended synthetic routes for 3-Butoxy-1,2,3-benzotriazin-4(3H)-one, and how can reaction conditions be optimized for higher yields?
- Category : Synthesis & Optimization (Basic)
- Answer : The synthesis typically involves nucleophilic substitution of the hydroxyl group in 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) with butanol. Key steps include:
- Step 1 : Activation of HODhbt using coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1′-carbonyldiimidazole) to form an intermediate.
- Step 2 : Reaction with butanol under anhydrous conditions (e.g., in THF or DMF) at 60–80°C for 12–24 hours.
- Optimization : Use fractional factorial design to test variables (temperature, solvent polarity, catalyst type) and identify optimal conditions. For example, a 2³ factorial design could evaluate temperature (60°C vs. 80°C), solvent (THF vs. DMF), and catalyst (DCC vs. CDI) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
Q. What analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Category : Analytical Characterization (Basic)
- Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The butoxy group’s protons appear as a triplet (~δ 0.9–1.0 ppm for CH₃) and multiplet (~δ 1.4–1.6 ppm for CH₂). DEPT-135 experiments distinguish CH₃/CH₂ groups .
- IR Spectroscopy : Detect C-O-C stretching (1050–1150 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Category : Stability & Storage (Basic)
- Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Monitor hydrolysis of the butoxy group using a C18 column (mobile phase: acetonitrile/water, 70:30) .
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours and track photodegradation products using LC-MS.
Advanced Research Questions
Q. How can factorial design be applied to resolve contradictory data in the synthesis of this compound?
- Category : Experimental Design & Data Analysis (Advanced)
- Answer : Conflicting yield data may arise from unoptimized variables (e.g., solvent purity, moisture content). A response surface methodology (RSM) can isolate critical factors:
- Variables : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).
- Design : Central composite design (CCD) with 20 runs.
- Example Table :
| Run | X₁ (°C) | X₂ (DMF%) | X₃ (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 20 | 5 | 62 |
| 2 | 80 | 50 | 10 | 78 |
Q. What mechanistic insights can be gained from kinetic studies of this compound in coupling reactions?
- Category : Reaction Mechanism (Advanced)
- Answer :
- Kinetic Profiling : Monitor reaction progress via in situ IR or NMR. Fit data to rate laws (e.g., pseudo-first-order for excess butanol).
- Isotopic Labeling : Use ¹⁸O-labeled HODhbt to track oxygen transfer in the substitution step.
- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to predict activation barriers and regioselectivity .
Q. How can AI-driven tools enhance the development of novel derivatives of this compound?
- Category : Computational & AI Applications (Advanced)
- Answer :
- Generative Models : Train a GNN (graph neural network) on benzotriazinone databases to propose derivatives with tailored properties (e.g., solubility, reactivity).
- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in flow reactors to scale up synthesis .
- Automated Workflows : Integrate robotic platforms for high-throughput screening of reaction conditions (e.g., temperature gradients, catalyst libraries).
Q. What strategies can mitigate byproduct formation during the synthesis of this compound?
- Category : Process Optimization (Advanced)
- Answer :
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., unsubstituted HODhbt or di-butoxy adducts).
- Quenching Methods : Add scavengers (e.g., polymer-bound sulfonic acid) to trap excess butanol or coupling agents.
- Membrane Separation : Employ nanofiltration (MWCO 300–500 Da) to remove low-MW impurities post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
